molecular formula C25H24N2O7 B2733516 (E)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 449765-97-3

(E)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2733516
CAS No.: 449765-97-3
M. Wt: 464.474
InChI Key: AHGNECGJUNRNEL-MDZDMXLPSA-N
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Description

(E)-1-(6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound provided for research use only. It is strictly intended for non-human, non-therapeutic laboratory investigations and is not for diagnostic or personal use. This molecule is a chalcone derivative built around a 6,7-dimethoxy-3,4-dihydroisoquinoline core, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound's core is structurally similar to other documented isoquinoline derivatives that have been investigated as highly selective ligands for neurological targets, such as the sigma-2 receptor, which is implicated in pain pathways . The structure is further functionalized with a furan-2-yl group through an α,β-unsaturated ketone (chalcone) linker and a 4-nitrophenoxymethyl substituent. Chalcones are a well-studied class of compounds known to exhibit a broad spectrum of pharmacological properties, including anticancer and antimicrobial activities, as demonstrated in recent studies on novel dihydropyrrolo[2,1-a]isoquinoline chalcones . The presence of the nitro group and furan ring makes this a valuable intermediate for further synthetic elaboration in drug discovery campaigns, such as in the development of new antitumor or antimicrobial agents . Researchers can utilize this compound as a key building block in medicinal chemistry for the synthesis of more complex heterocyclic systems, or as a pharmacological tool compound to probe structure-activity relationships (SAR) related to isoquinoline and chalcone biology. Its potential research applications span the fields of organic synthesis, chemical biology, and the development of new therapeutic agents for conditions ranging from neurological disorders to infectious diseases.

Properties

IUPAC Name

(E)-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O7/c1-31-23-14-17-11-12-26(25(28)10-9-19-4-3-13-33-19)22(21(17)15-24(23)32-2)16-34-20-7-5-18(6-8-20)27(29)30/h3-10,13-15,22H,11-12,16H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGNECGJUNRNEL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C=CC3=CC=CO3)COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)/C=C/C3=CC=CO3)COC4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structural components suggest possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N2O7C_{26}H_{26}N_{2}O_{7}, with a molecular weight of 478.5 g/mol. The IUPAC name provides insight into its structural features, including the isoquinoline core and methoxy groups, which are known to influence biological activity.

PropertyValue
Molecular FormulaC26H26N2O7
Molecular Weight478.5 g/mol
IUPAC NameThis compound
InChI KeyXVVRHKYYNPIKLM-UHFFFAOYSA-N

Research indicates that the compound may exhibit anticholinesterase activity , which is significant in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The inhibition of acetylcholinesterase (AChE) enhances cholinergic transmission, potentially alleviating cognitive deficits associated with AD . Additionally, the presence of the nitrophenoxy group suggests that it may interact with various enzymes or receptors, leading to modulation of specific signaling pathways.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to this structure. For example:

  • Cytotoxicity Studies : Compounds with similar structures have shown promising cytotoxic effects against cancer cell lines. In vitro studies demonstrated that derivatives exhibited IC50 values comparable to established chemotherapeutics like verapamil, indicating potential for multidrug resistance reversal in cancer therapy .

Neuroprotective Effects

The anticholinesterase activity observed in related compounds suggests potential neuroprotective effects. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may improve neuronal signaling and cognitive function in models of neurodegeneration .

Case Studies

  • Study on Acetylcholinesterase Inhibition : A study examined various derivatives for their ability to inhibit AChE. Compounds structurally similar to our target showed moderate to high inhibition rates (IC50 values ranging from 0.29 µM to 1.18 µM), indicating that modifications to the isoquinoline structure can enhance biological activity .
  • Cytotoxicity Against Cancer Cell Lines : Another study evaluated a series of tetrahydroisoquinoline derivatives for cytotoxic effects against K562 cells. The findings revealed that specific substitutions significantly increased cytotoxicity, suggesting that our compound could follow similar trends based on its structural features .

Scientific Research Applications

Neuropharmacological Potential

Research indicates that derivatives of isoquinoline compounds can act as modulators for NMDA receptors, which are critical in synaptic plasticity and memory function. The specific compound has been studied for its ability to enhance the function of GluN2C and GluN2D NMDA receptor subtypes without affecting GluN2A and GluN2B subtypes, suggesting its potential as a cognitive enhancer or neuroprotective agent .

Anticancer Activity

Compounds similar to (E)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(furan-2-yl)prop-2-en-1-one have shown promise in inhibiting cancer cell proliferation. The furan and nitrophenyl substituents may enhance the compound's ability to interact with cellular targets involved in tumor growth .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance, the introduction of different substituents on the isoquinoline ring or variations in the furan component could lead to improved efficacy or selectivity against specific cancer cell lines or neurological conditions .

In Vitro Studies

A study conducted on related isoquinoline derivatives demonstrated significant inhibition of cell growth in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of such compounds .

In Vivo Studies

Animal models treated with analogs of this compound exhibited reduced tumor size and improved survival rates compared to control groups. These findings support further investigation into the pharmacodynamics and pharmacokinetics of this compound as a candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroisoquinoline Derivatives

lists dihydroisoquinoline derivatives with variations in substituents at positions 1 and 2 (Table 1). Key comparisons include:

Compound Name Substituents (Position 1) Substituents (Position 2) Key Features Reference
Target Compound (4-Nitrophenoxy)methyl (E)-3-(Furan-2-yl)prop-2-en-1-one Nitro group (electron-withdrawing), furan (heterocyclic π-system)
6g: 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone Phenyl Ethanone Phenyl (electron-neutral), ethanone (polar carbonyl)
6h: (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone Phenyl Phenylmethanone Bulky aromatic substituent, increased hydrophobicity
6d: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Methyl Ethyl carboxylate Ester group (hydrolyzable, potential prodrug design)

Key Observations :

  • The nitro group in the target compound may enhance reactivity in redox-sensitive biological environments compared to phenyl or methyl groups in analogs .
Chalcone-like Derivatives

describes (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives (chalcones), sharing the propenone backbone with the target compound (Table 2).

Compound Name Core Structure Substituents Bioactivity Notes Reference
Target Compound Dihydroisoquinoline Furan-2-yl, nitroaromatic Hypothesized enzyme inhibition (e.g., kinases)
Chalcone 2–11 () Phenyl-propenone Varied methoxy/fluoro groups Antioxidant, anticancer activities reported

Key Observations :

  • Chalcones are known for anticancer and anti-inflammatory properties mediated by their α,β-unsaturated ketone moiety. The target compound’s dihydroisoquinoline core may confer distinct pharmacokinetic profiles, such as improved metabolic stability compared to chalcones .
  • The nitro group in the target compound could introduce cytotoxicity risks absent in hydroxyl- or methoxy-substituted chalcones .

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